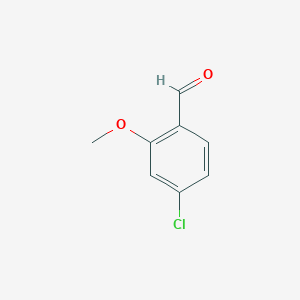

4-Chloro-2-methoxybenzaldehyde

Description

The exact mass of the compound 4-Chloro-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBZHFWJBYTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551506 | |

| Record name | 4-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-86-5 | |

| Record name | 4-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methoxybenzaldehyde

Executive Summary

4-Chloro-2-methoxybenzaldehyde (CAS 54788-17-9) is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule kinase inhibitors and neuroactive agents. Distinguished by its ortho-methoxy substitution, this scaffold offers unique electronic properties—combining the electron-withdrawing nature of the chloro group with the electron-donating methoxy moiety—to modulate lipophilicity and metabolic stability in drug candidates. This guide outlines the critical parameters for its synthesis, handling, and application in medicinal chemistry.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 70–75 °C |

| Boiling Point | ~268 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water |

| pKa | N/A (Non-ionizable under physiological conditions) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodologies

Route A: Nucleophilic Aromatic Substitution (SNAr) – Preferred

This method is favored in GMP environments due to its high regioselectivity and yield compared to electrophilic aromatic substitution.

-

Precursor: 2-Fluoro-4-chlorobenzaldehyde

-

Reagent: Sodium Methoxide (NaOMe)

-

Solvent: Methanol (anhydrous)

-

Conditions: 50 °C, 3 hours

Protocol:

-

Charge a reaction vessel with 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and anhydrous methanol.

-

Add NaOMe (1.05 eq, 25% wt solution in MeOH) dropwise while maintaining internal temperature < 30 °C.

-

Heat the mixture to 50 °C and stir for 3 hours. Monitor conversion via HPLC (Target: < 0.5% starting material).

-

Workup: Concentrate to 50% volume. Dilute with water and extract with ethyl acetate.

-

Purification: Recrystallization from hexanes/EtOAc yields the product as off-white needles (Yield: >75%).

Route B: Vilsmeier-Haack Formylation – Classic

Suitable for laboratory-scale synthesis where 3-chloroanisole is the starting material.

-

Precursor: 3-Chloroanisole

-

Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)[1][2]

-

Mechanism: Electrophilic attack of the chloroiminium ion at the para-position relative to the methoxy group (sterically favored over ortho).

Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to Route B (bottom).

Medicinal Chemistry Applications

Kinase Inhibitor Development

The 4-chloro-2-methoxy phenyl motif is a "privileged scaffold" in kinase inhibition. The methoxy group functions as a hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., BTK , CDK4/6 ), while the chlorine atom fills hydrophobic pockets (gatekeeper residues), enhancing potency and selectivity.

Neuropharmacology (Dopamine Modulation)

Research indicates that derivatives of this aldehyde exhibit antipsychotic properties.[3]

-

Mechanism: Inhibition of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine synthesis).[3]

-

Effect: Reduction of downstream dopamine levels, offering a potential pathway for treating schizophrenia and bipolar disorders without direct receptor antagonism.

Reactivity & Functionalization

The aldehyde functionality serves as a versatile "handle" for divergent synthesis:

-

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃

Secondary amines (common in GPCR ligands). -

Knoevenagel Condensation: Reaction with malononitrile

Acrylonitriles (Michael acceptors for covalent inhibition).

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.

Analytical Characterization

To ensure the integrity of your starting material, verify against these spectral standards:

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

-

δ 10.28 (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, highly deshielded.

-

δ 7.72 (d, J=8.2 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).

-

δ 7.25 (d, J=1.8 Hz, 1H): Aromatic proton at C3 (ortho to methoxy). Shielded by the OMe group.

-

δ 7.15 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton at C5. Shows coupling to both C6 and C3.

-

δ 3.94 (s, 3H): Methoxy protons (-OCH ₃). Strong singlet.

Infrared (IR) Spectroscopy

-

1685 cm⁻¹: C=O Stretch (Strong, Aldehyde).

-

1250 cm⁻¹: C-O-C Asymmetric Stretch (Aryl ether).

-

810 cm⁻¹: C-Cl Stretch.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab. |

| H312 | Harmful in contact with skin | Wear nitrile gloves (min 0.11mm). |

| H315/H319 | Causes skin/eye irritation | Use chemical safety goggles. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Biosynth. 4-Chloro-2-methoxybenzaldehyde Product Monograph & Antipsychotic Mechanism.Link

-

PubChem. Compound Summary for CID 13865115: 4-Chloro-2-methoxybenzaldehyde. National Library of Medicine. Link

-

ChemicalBook. Synthesis of 4-Chloro-2-methoxybenzaldehyde via SNAr.Link

-

Google Patents. US12220401B2 - Compounds useful as kinase inhibitors.Link

-

Sigma-Aldrich. Safety Data Sheet (SDS) - 4-Chloro-2-methoxybenzaldehyde.[4]Link[5]

Sources

Structure Elucidation of 4-Chloro-2-methoxybenzaldehyde: A Technical Guide

Executive Summary & Chemical Context[1][2][3][4]

4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore used in the synthesis of bioactive scaffolds, particularly in the development of anti-inflammatory agents and kinase inhibitors. Its structural integrity relies on the precise regiochemical arrangement of three substituents on the benzene ring: an aldehyde (-CHO), a methoxy group (-OCH

This guide provides a rigorous, self-validating protocol for the structural elucidation of this compound. Unlike standard reports, we focus on the causality of spectral features—explaining why specific signals appear and how they confirm the 1,2,4-substitution pattern to the exclusion of isomers.

Synthetic Origin & Regiochemical Logic

Understanding the synthesis aids in predicting impurities and confirming regiochemistry. The compound is typically synthesized via the Vilsmeier-Haack formylation of 3-chloroanisole.

-

Precursor: 3-Chloroanisole (1-methoxy-3-chlorobenzene).

-

Directing Effects: The methoxy group is a strong ortho/para activator. The chlorine is a deactivator but directs ortho/para.

-

Regioselectivity: Formylation occurs para to the chlorine and ortho to the methoxy group (position 6 relative to OMe), which is the most electronically activated and sterically accessible site. This yields the target: 4-Chloro-2-methoxybenzaldehyde.[1][2][3][4][5]

Analytical Strategy: The Elucidation Workflow

The following flowchart outlines the logical progression from raw material to confirmed structure, utilizing orthogonal analytical techniques to eliminate ambiguity.

Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.

Mass Spectrometry: The Isotopic Blueprint

Mass spectrometry provides the first definitive proof of the molecular formula and the presence of chlorine.

Experimental Data

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): -

Base Peak: Often

169 (M-H)

Interpretation Logic

The diagnostic feature of this spectrum is the Chlorine Isotope Pattern . Chlorine exists naturally as

-

Observation: A molecular ion cluster at

170 ( -

Validation: The intensity ratio of

: -

Fragmentation: Loss of the formyl radical (-CHO, 29 Da) typically yields a cation at

141/143, retaining the Cl isotope pattern.

Infrared Spectroscopy (FT-IR)

IR is used here primarily to confirm the oxidation state of the carbon and the presence of the ether.

-

Carbonyl Stretch (

): A strong, sharp band at 1680–1690 cm -

Aldehyde C-H Stretch: Two weak bands (Fermi resonance) at ~2850 and 2750 cm

. -

Ether C-O Stretch: Strong bands in the 1200–1260 cm

region (Ar-O-C).

NMR Spectroscopy: The Structural Fingerprint

This is the core of the elucidation. We must distinguish the 1,2,4-substitution pattern from potential isomers (e.g., 5-chloro-2-methoxybenzaldehyde).

1H NMR Data (500 MHz, CDCl )

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Justification |

| CHO (Aldehyde) | 10.42 | Singlet (s) | 1H | - | Deshielded by anisotropy of C=O. |

| H-6 (Aromatic) | 7.78 | Doublet (d) | 1H | Ortho to CHO (deshielding zone). | |

| H-5 (Aromatic) | 7.02 | Doublet of Doublets (dd) | 1H | Ortho to Cl, Meta to CHO. | |

| H-3 (Aromatic) | 6.98 | Doublet (d) | 1H | Ortho to OMe (shielding zone), Meta to Cl. | |

| OCH | 3.94 | Singlet (s) | 3H | - | Electron-donating group. |

Mechanistic Interpretation

-

Regiochemistry of H-6: The proton at

7.78 is significantly downfield. This confirms it is ortho to the aldehyde group. Its large coupling ( -

Regiochemistry of H-3: The proton at

6.98 is a doublet with a small coupling constant ( -

The Connectivity Check: H-5 couples to both H-6 (ortho, large

) and H-3 (meta, small

2D NMR Validation (NOE)

To definitively prove the methoxy group is at position 2 (next to H-3) and not position 4:

-

Experiment: 1D NOE Difference or NOESY.

-

Irradiation: Irradiate the OMe singlet at 3.94 ppm.

-

Result: Strong NOE enhancement observed only at H-3 (

6.98). No enhancement at H-6.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS v/v. -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5 mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

-

Filtration: Filter through a glass wool plug if the solution is cloudy (removes inorganic salts from synthesis).

HPLC Purity Check

Before spectral analysis, ensure purity >98% to avoid assigning impurity peaks.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50:50 to 90:10 over 10 min.

-

Detection: UV at 254 nm and 280 nm.

Synthesis & Regiochemistry Diagram

The following diagram illustrates the regiochemical control during synthesis, which supports the structural assignment.

Figure 2: Regiochemical pathway of Vilsmeier-Haack formylation leading to the target structure.

References

-

PubChem. (n.d.).[3] 4-Chloro-2-methoxybenzaldehyde (CID 13865115).[1][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Stenutz, R. (n.d.). 4-Chloro-2-methoxybenzaldehyde Data Sheet. Stenutz.eu. Retrieved January 30, 2026, from [Link]

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

Sources

- 1. US9150592B2 - Heterocyclic nuclear hormone receptor modulators - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Chloro-2-methoxybenzaldehyde 96 53581-86-5 [sigmaaldrich.com]

- 4. 4-chloro-2-methoxybenzaldehyde [stenutz.eu]

- 5. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Chloro-2-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-methoxybenzaldehyde (C₈H₇ClO₂), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide actionable, field-proven insights.

Introduction: Unveiling the Molecular Architecture

4-Chloro-2-methoxybenzaldehyde, with a molecular weight of 170.59 g/mol and a melting point of 70-75°C, is a substituted aromatic aldehyde.[2] Its structure, characterized by the presence of a chloro, a methoxy, and an aldehyde group on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic pathways. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding of its molecular characteristics.

Molecular Structure and Key Properties:

| Property | Value | Source |

| CAS Number | 53581-86-5 | [4] |

| Molecular Formula | C₈H₇ClO₂ | [1][3] |

| Molecular Weight | 170.59 g/mol | [1][3] |

| Melting Point | 70-75 °C | [2] |

| Appearance | Off-white to light yellow solid | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

¹³C NMR Spectral Data: A Carbon-by-Carbon Blueprint

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their electronic environment. The experimentally determined ¹³C NMR spectral data for 4-Chloro-2-methoxybenzaldehyde in CDCl₃ are presented below.[5]

Table 1: ¹³C NMR Chemical Shifts for 4-Chloro-2-methoxybenzaldehyde [5]

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| 191.9 | C=O (Aldehyde) | The downfield chemical shift is characteristic of a carbonyl carbon in an aldehyde. |

| 160.0 | C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift. |

| 137.7 | C-Cl | Aromatic carbon attached to the electron-withdrawing chlorine atom. |

| 129.9 | C-H (Aromatic) | Aromatic methine carbon. |

| 123.3 | C-CHO | Aromatic carbon attached to the aldehyde group. |

| 121.3 | C-H (Aromatic) | Aromatic methine carbon. |

| 112.0 | C-H (Aromatic) | Aromatic methine carbon, likely shielded by the methoxy group. |

| 55.3 | -OCH₃ | Carbon of the methoxy group, showing a typical chemical shift for an aliphatic carbon attached to an oxygen atom. |

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A sample of 4-Chloro-2-methoxybenzaldehyde is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 125 MHz NMR spectrometer. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Logical Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR spectral analysis.

¹H NMR Spectral Data: A Proton's Perspective

Predicted ¹H NMR Spectral Data for 4-Chloro-2-methoxybenzaldehyde

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~10.3 | Singlet | 1H | -CHO | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |

| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing nature. |

| ~7.1 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the aldehyde and ortho to the chlorine. |

| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group and meta to the chlorine. |

| ~3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group, appearing as a singlet in the typical region for such groups. |

Causality in ¹H NMR Chemical Shifts:

The electron-withdrawing aldehyde and chloro groups will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating methoxy group will shield nearby protons, causing an upfield shift. The predicted splitting patterns (multiplicities) are based on the expected spin-spin coupling between adjacent aromatic protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular functional groups, providing a rapid and effective method for functional group identification.

Predicted IR Absorption Bands for 4-Chloro-2-methoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) | The characteristic Fermi doublet for the aldehydic C-H stretch. |

| ~1700 | Strong | C=O stretch (aldehyde) | A strong absorption band typical for a conjugated aromatic aldehyde. The exact position can be influenced by the electronic effects of the ring substituents. |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1250 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretching of the methoxy group. |

| ~1020 | Medium | C-O stretch (aryl ether) | Symmetric C-O-C stretching of the methoxy group. |

| ~820 | Strong | C-H bend (aromatic) | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

| ~750 | Medium-Strong | C-Cl stretch | Characteristic absorption for an aryl chloride. |

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of the solid 4-Chloro-2-methoxybenzaldehyde can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Workflow for IR Spectral Acquisition and Analysis

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragmentation for 4-Chloro-2-methoxybenzaldehyde

The electron ionization (EI) mass spectrum of 4-Chloro-2-methoxybenzaldehyde is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-methoxybenzaldehyde

| m/z | Ion | Predicted Fragmentation Pathway |

| 170/172 | [M]⁺ | Molecular ion |

| 169/171 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde group. |

| 141/143 | [M-CHO]⁺ | Loss of the formyl radical. |

| 139 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 111 | [M-CHO-Cl]⁺ | Loss of the formyl radical followed by loss of a chlorine atom. |

Experimental Protocol: Acquiring the Mass Spectrum

A dilute solution of 4-Chloro-2-methoxybenzaldehyde in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways.

Conclusion: A Cohesive Spectral Portrait

The comprehensive analysis of the ¹³C NMR, predicted ¹H NMR, IR, and MS data provides a detailed and self-validating spectral portrait of 4-Chloro-2-methoxybenzaldehyde. The convergence of information from these orthogonal analytical techniques allows for the unambiguous confirmation of its structure and provides a robust analytical package for quality control and research applications. This guide serves as a practical resource, grounding theoretical principles in the context of a synthetically important molecule and empowering researchers to confidently interpret their own experimental data.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Wychem. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

4-Chloro-2-methoxybenzaldehyde solubility in organic solvents

Title: Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5)

Executive Summary 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) is a critical pharmacophore intermediate, notably utilized in the synthesis of dopamine inhibitors and antipsychotic agents. Its structural duality—possessing both a lipophilic chloro-substituent and a polar methoxy/aldehyde motif—creates a complex solubility profile that dictates process efficiency. This guide provides a rigorous analysis of its solubility landscape, thermodynamic modeling protocols, and solvent selection strategies for process optimization.

Physicochemical Profile & Structural Determinants

Understanding the solubility behavior requires analyzing the molecular architecture. The compound exhibits "amphiphilic" characteristics where the chlorinated benzene ring drives non-polar interactions, while the oxygenated functional groups allow for dipole-dipole interactions and hydrogen bond acceptance.

| Property | Value | Impact on Solubility |

| Molecular Weight | 170.59 g/mol | Moderate size allows good solubility in most organic solvents. |

| Melting Point | 70–75 °C | Low MP suggests high potential for oiling out during crystallization if cooling rates are uncontrolled. |

| LogP (Predicted) | ~2.2 | Moderate lipophilicity. Preferential solubility in chlorinated and aromatic solvents over water. |

| H-Bond Donors | 0 | Cannot act as a proton donor; relies on solvent interaction (e.g., alcohols) for H-bonding. |

| H-Bond Acceptors | 2 (C=O, -OCH3) | Facilitates solubility in polar protic solvents like Methanol/Ethanol via solvation. |

Solubility Landscape

The following matrix categorizes solvents based on interaction type and observed utility in synthetic workflows (e.g., Vilsmeier formylation, oxidation).

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary reaction solvent; extraction medium. |

| Aromatic | Toluene, Benzene | High | Oxidation reactions; high-temperature recrystallization. |

| Polar Aprotic | THF, Ethyl Acetate, DMF, DMSO | High | Coupling reactions; Vilsmeier-Haack substrate carrier. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate/Temp. Dependent | Ideal for cooling crystallization . High solubility at boiling; moderate/low at RT. |

| Aliphatic | Hexane, Cyclohexane, Heptane | Low/Insoluble | Antisolvent ; used to drive precipitation or wash filter cakes. |

| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |

Key Insight: The "Goldilocks" zone for purification is often a binary system of Toluene/Hexane or Methanol/Water . The compound's solubility in Toluene decreases significantly upon cooling, making it a superior single-solvent system compared to DCM (too soluble) or Hexane (insoluble).

Thermodynamic Modeling Protocols

To transition from qualitative observations to precise process control, you must generate solubility curves. We employ the Modified Apelblat Equation , which correlates mole fraction solubility (

The Modified Apelblat Model:

-

A, B, C: Empirical parameters determined by regression analysis of experimental data.

-

T: Absolute temperature (Kelvin).[1]

-

x: Mole fraction solubility.

Why this matters: Determining these coefficients allows you to predict the exact "Crash Out" temperature for a specific concentration, preventing yield loss or impurity inclusion.

Experimental Protocols

Protocol A: Dynamic Laser Monitoring (Solubility Curve Generation)

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL) with overhead stirrer.

-

Programmable circulating water bath (Control precision

0.05 K). -

Laser transmissometer (or turbidity probe).

Workflow:

-

Preparation: Weigh a precise mass of solvent (

) and 4-Chloro-2-methoxybenzaldehyde ( -

Dissolution: Heat the mixture to

(e.g., 10°C above expected MP) until fully dissolved (Laser transmission = 100%). -

Cooling Ramp: Lower temperature at a slow rate (0.2 K/min) while stirring (300 rpm).

-

Detection: Record the temperature (

) where laser transmission drops sharply (onset of turbidity). -

Heating Ramp: Re-heat at 0.2 K/min. Record the temperature (

) where the solution becomes clear again. -

Iteration: Repeat for different solute/solvent ratios (

) to build the curve.

Protocol B: Static Gravimetric Method (Validation)

Objective: Validate solubility at a specific isotherm (e.g., 25°C).

-

Saturation: Add excess solid to solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24 hours.

-

Sampling: Stop stirring and allow settling for 2 hours.

-

Filtration: Filter supernatant through a 0.45

m pre-heated syringe filter. -

Quantification: Evaporate solvent from a weighed aliquot and dry residue to constant weight (Vacuum oven, 40°C).

Visualization of Workflows

Figure 1: Solubility Determination Workflow

Caption: Dynamic laser monitoring workflow for precise solubility curve generation.

Figure 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting solvents based on synthetic vs. purification objectives.

Application in Synthesis

The solubility profile directly impacts the two primary synthetic routes for this compound:

-

Vilsmeier-Haack Formylation:

-

Solvent: DMF (Dimethylformamide).

-

Rationale: DMF acts as both solvent and reagent. 4-Chloro-2-methoxybenzaldehyde is highly soluble in DMF, ensuring homogeneous kinetics.

-

Workup: The reaction mixture is quenched in water. Since the product is insoluble in water , it precipitates out, allowing for easy filtration.

-

-

Oxidation of Anethole:

-

Solvent: Toluene.

-

Rationale: Toluene dissolves the starting material and the product at elevated temperatures (60-80°C) but allows for crystallization upon cooling to 0-5°C. This "one-pot" solvent choice eliminates the need for solvent swapping.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13865115, 4-Chloro-2-methoxybenzaldehyde. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-methoxybenzaldehyde via Williamson Ether Synthesis

This document provides an in-depth technical exploration of the synthesis of 4-Chloro-2-methoxybenzaldehyde, a valuable intermediate in pharmaceutical and organic chemistry. The primary focus is the methylation of 2-chloro-4-hydroxybenzaldehyde, a process rooted in the classic Williamson ether synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles, practical execution, and critical safety considerations.

Strategic Overview: The Importance and Synthetic Rationale

4-Chloro-2-methoxybenzaldehyde serves as a key building block in the synthesis of various complex organic molecules. Its unique substitution pattern, featuring an aldehyde, a chloro group, and a methoxy group, makes it a versatile precursor. For instance, it has been investigated for its potential antipsychotic properties, believed to be linked to the inhibition of dopamine production.[1]

The chosen synthetic pathway, the methylation of the hydroxyl group of 2-chloro-4-hydroxybenzaldehyde, is a robust and efficient method. This transformation is achieved through the Williamson ether synthesis, a reliable and well-documented reaction for forming ethers.[2][3] This approach is favored for its high yield, straightforward execution, and scalability.

The Core Mechanism: A Deep Dive into Williamson Ether Synthesis

The conversion of 2-chloro-4-hydroxybenzaldehyde to 4-Chloro-2-methoxybenzaldehyde is a classic example of a nucleophilic substitution reaction, specifically an SN2 mechanism.[3][4] The process can be dissected into two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of the starting material is acidic. A strong base, typically sodium hydroxide (NaOH), is used to abstract the acidic proton, forming a sodium phenoxide intermediate. This phenoxide is a potent nucleophile, far more reactive than the original neutral phenol.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate. In this SN2 step, the phenoxide's lone pair of electrons attacks the carbon atom, displacing the sulfate group, which acts as the leaving group. This concerted reaction, where the new carbon-oxygen bond forms simultaneously as the carbon-leaving group bond breaks, results in the desired ether product.[4]

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydroxide is a cost-effective and highly effective base for deprotonating phenols. Its use in an aqueous or alcoholic medium facilitates the reaction.

-

Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is a powerful and efficient methylating agent for this synthesis.[5] While highly effective, it is also extremely toxic and must be handled with extreme caution.[6][7] An alternative could be methyl iodide, but dimethyl sulfate is often preferred for its reactivity and cost-effectiveness in industrial applications.

-

Reaction Conditions: The reaction is typically performed at a controlled temperature to prevent side reactions and ensure the safe handling of the exothermic deprotonation and methylation steps.[5]

Visualization of the Reaction Mechanism

Caption: Reaction pathway for the synthesis of 4-Chloro-2-methoxybenzaldehyde.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the desired product quality.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount | Volume |

| 2-chloro-4-hydroxybenzaldehyde | 156.57[8] | 1.0 | - | 15.66 g | - |

| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | - | 4.80 g | - |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 1.1 | 1.33 | 13.87 g | 10.4 mL |

| Water (H₂O) | 18.02 | - | 1.00 | - | 100 mL |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 1.33 | - | ~150 mL |

Step-by-Step Methodology

-

Reagent Preparation & Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 15.66 g (0.1 mol) of 2-chloro-4-hydroxybenzaldehyde in 100 mL of water.

-

In a separate beaker, prepare a solution of 4.80 g (0.12 mol) of sodium hydroxide in 20 mL of water. Allow this solution to cool to room temperature.

-

-

Formation of the Phenoxide:

-

Slowly add the sodium hydroxide solution to the flask containing the 2-chloro-4-hydroxybenzaldehyde suspension while stirring vigorously.

-

Continue stirring for 15-20 minutes at room temperature to ensure complete formation of the sodium phenoxide salt. The mixture should become a clear solution.

-

-

Methylation Reaction:

-

Caution! Dimethyl sulfate is highly toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves and safety goggles. [7]

-

Place 13.87 g (10.4 mL, 0.11 mol) of dimethyl sulfate into the dropping funnel.

-

Add the dimethyl sulfate dropwise to the stirred phenoxide solution over a period of 30-45 minutes.

-

Maintain the reaction temperature between 40-45°C using a water bath.[5] An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the mixture at 45-50°C for an additional 2 hours to ensure the reaction goes to completion.

-

-

Reaction Monitoring & Workup:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Once complete, cool the reaction mixture to room temperature. The product may begin to precipitate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 4-Chloro-2-methoxybenzaldehyde as a white to off-white solid.

-

Troubleshooting and Process Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to optimizing the synthesis.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the synthesis.

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material, consider extending the reaction time or ensuring the base was fully dissolved and added in the correct stoichiometric amount.

-

Formation of Byproducts: Over-alkylation or other side reactions can occur if the temperature is too high or if the methylating agent is added too quickly. Careful control of reaction parameters is crucial.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative purification method.[9]

Mandatory Safety and Hazard Management

Chemical synthesis requires an unwavering commitment to safety. The reagents used in this protocol possess significant hazards that must be managed through proper handling and engineering controls.

-

Dimethyl Sulfate ((CH₃)₂SO₄):

-

Hazards: Extremely toxic by inhalation, ingestion, and skin contact. It is a potent alkylating agent and a suspected human carcinogen.[10] Symptoms of exposure can be delayed.[11] It is also corrosive and can cause severe burns.[6][11]

-

Handling: Must always be handled in a certified chemical fume hood.[7] Use appropriate PPE, including a lab coat, safety goggles, a face shield, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton).[7][11]

-

Spills & Waste: Spills should be neutralized with a dilute ammonia solution (<10%) and absorbed with an inert material.[6] All waste containing dimethyl sulfate must be treated as hazardous waste and disposed of according to institutional guidelines.[7]

-

-

Sodium Hydroxide (NaOH):

-

Hazards: Corrosive and can cause severe chemical burns to skin and eyes.

-

Handling: Wear standard PPE, including gloves and safety glasses. Handle solid NaOH with care to avoid creating dust.

-

-

2-chloro-4-hydroxybenzaldehyde:

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention in case of contact with dimethyl sulfate.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these principles and protocols, researchers can safely and efficiently synthesize 4-Chloro-2-methoxybenzaldehyde, a critical component for advancing chemical and pharmaceutical research.

References

- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. Google Patents.

-

p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

m-METHOXYBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101. PubChem. Available at: [Link]

-

m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

LCSS: DIMETHYL SULFATE. National Institutes of Health. Available at: [Link]

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.

-

DIMETHYL SULPHATE. Ataman Kimya. Available at: [Link]

-

DIMETHYL SULPHATE. Chemstock. Available at: [Link]

-

ICSC 0148 - DIMETHYL SULFATE. International Labour Organization. Available at: [Link]

- EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents.

- CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.

-

A chemical model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in aqueous solution. PubMed. Available at: [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nj.gov [nj.gov]

- 7. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 8. 4-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 520101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 10. chemstock.ae [chemstock.ae]

- 11. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

Starting materials for 4-Chloro-2-methoxybenzaldehyde synthesis

A Technical Guide on Starting Material Selection and Process Design

Executive Summary: The Regioselectivity Challenge

The synthesis of 4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) presents a classic problem in aromatic substitution logic: the "Isomer Trap."

Many researchers instinctively select 3-chloroanisole or 2-methoxybenzaldehyde as starting materials due to their low cost. However, standard Electrophilic Aromatic Substitution (EAS) on these substrates predominantly yields the wrong isomers (2-chloro-4-methoxybenzaldehyde or 5-chloro-2-methoxybenzaldehyde) due to the strong directing effects of the methoxy group.

This guide delineates the two most robust pathways to the target molecule, prioritizing regiochemical integrity over raw material cost. We focus on O-Alkylation of 4-Chlorosalicylaldehyde (The Scalable Route) and SNAr Displacement of 4-Chloro-2-fluorobenzaldehyde (The Precision Route).

Part 1: Critical Analysis of Starting Materials

The choice of starting material dictates the synthetic strategy. The table below analyzes the viability of common precursors.

| Precursor | Strategy | Viability | Technical Bottleneck |

| 3-Chloroanisole | Vilsmeier-Haack Formylation | LOW | Regioselectivity Failure: The methoxy group directs para (C6), but steric and electronic factors often lead to mixtures favoring the 4-methoxy isomer. |

| 2-Methoxybenzaldehyde | Electrophilic Chlorination | LOW | Wrong Isomer: The methoxy group directs para to itself (Position 5). The aldehyde directs meta (Position 3). The target position (C4) is deactivated. |

| 4-Chlorosalicylaldehyde | O-Methylation ( | HIGH | Ideal Scaffold: The chlorine and aldehyde are already in place. The reaction is a simple, high-yield phenolic alkylation. |

| 4-Chloro-2-fluorobenzaldehyde | HIGH | Rapid Kinetics: The aldehyde activates the ortho-fluorine for displacement by methoxide. High cost, but very clean. |

Part 2: The "Isomer Trap" Visualization

Understanding why the "cheap" routes fail is critical for process justification. The diagram below illustrates the divergent pathways of 3-chloroanisole.

Figure 1: Vilsmeier-Haack formylation of 3-chloroanisole predominantly yields the unwanted isomer due to the strong para-directing effect of the methoxy group.

Part 3: Recommended Pathway A — The Scalable Standard

Starting Material: 4-Chloro-2-hydroxybenzaldehyde (4-Chlorosalicylaldehyde).

Mechanism: Nucleophilic Aliphatic Substitution (

This is the industry-preferred route. The starting material is readily synthesized from 3-chlorophenol via the Reimer-Tiemann reaction (though separation is required there) or purchased directly. The reaction involves the selective methylation of the phenolic hydroxyl group.

Experimental Protocol

Reagents:

-

Substrate: 4-Chloro-2-hydroxybenzaldehyde (1.0 eq)

-

Alkylating Agent: Dimethyl Sulfate (DMS) (1.1 eq) OR Iodomethane (MeI) (1.2 eq)

-

Base: Potassium Carbonate (

) (1.5 eq) -

Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 4-chloro-2-hydroxybenzaldehyde (10 mmol) and anhydrous Acetone (30 mL).

-

Deprotonation: Add anhydrous

(15 mmol) in a single portion. The suspension will turn bright yellow (phenoxide formation). Stir at room temperature for 15 minutes. -

Alkylation:

-

Option A (DMS): Add Dimethyl Sulfate (11 mmol) dropwise via syringe. (Caution: Highly Toxic).

-

Option B (MeI): Add Iodomethane (12 mmol).

-

-

Reflux: Heat the mixture to reflux (

C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot ( -

Workup: Cool to room temperature. Filter off the inorganic salts (

). Concentrate the filtrate under reduced pressure. -

Purification: The residue is usually pure enough (>95%). If necessary, recrystallize from Cyclohexane or purify via short silica plug.

Self-Validating Checkpoint: The product should be a white to pale yellow solid (mp 70-72°C).

Part 4: Recommended Pathway B — The Precision Route ( )

Starting Material: 4-Chloro-2-fluorobenzaldehyde.

Mechanism: Nucleophilic Aromatic Substitution (

This route utilizes the electron-withdrawing nature of the aldehyde group to activate the ortho-fluorine for displacement. It is faster and cleaner than Pathway A but utilizes a more expensive starting material.

Reaction Logic Visualization

Figure 2: The aldehyde group at C1 lowers the energy barrier for nucleophilic attack at C2, allowing selective displacement of Fluorine without affecting the Chlorine at C4.

Experimental Protocol

Reagents:

-

Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.05 eq) - Use 0.5M solution in MeOH for control.

-

Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-chloro-2-fluorobenzaldehyde (5 mmol) in anhydrous MeOH (10 mL) under

atmosphere. Cool to 0°C. -

Addition: Add NaOMe solution (5.25 mmol) dropwise over 10 minutes. Crucial: Do not use large excess of NaOMe, or you risk displacing the Chlorine at C4 (though F is much more labile, high temperatures/excess base can force Cl displacement).

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Pour the reaction mixture into ice water (50 mL) containing dilute HCl (to neutralize excess base). The product will precipitate.[1]

-

Isolation: Filter the solid. Wash with cold water. Dry in a vacuum oven.

Part 5: Analytical Data & Comparison

| Parameter | Pathway A (O-Methylation) | Pathway B ( |

| Starting Material | 4-Chloro-2-hydroxybenzaldehyde | 4-Chloro-2-fluorobenzaldehyde |

| Cost | Low | High |

| Atom Economy | Moderate (Loss of HI/H2SO4) | High (Loss of NaF) |

| Reaction Time | 4–6 Hours (Reflux) | 1–2 Hours (RT) |

| Scalability | Excellent (kg scale) | Good (limited by SM cost) |

| Risk Profile | MeI/DMS are carcinogens | NaOMe is corrosive |

References

-

Regioselectivity of Vilsmeier-Haack

-

Synthesis via O-Methylation (Analogous Protocols)

- Patent CN103819319A. Preparation of 4-methoxysalicylaldehyde.

-

Directed Ortho Metalation (DoM)

-

Snieckus, V.[4][5] (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Provides the theoretical basis for why lithiation of 3-chloroanisole is difficult to control without specific directing groups).

-

-

Product Characterization

Sources

- 1. prepchem.com [prepchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. scirp.org [scirp.org]

- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. biosynth.com [biosynth.com]

- 7. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]

Targeting Bioactivity: A Technical Guide to 4-Chloro-2-methoxybenzaldehyde as a Pharmacophore Scaffold

Topic: Potential Biological Activity of 4-Chloro-2-methoxybenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Chloro-2-methoxybenzaldehyde (CAS: 53581-86-5) represents a critical intermediate in medicinal chemistry, functioning primarily as a "privileged scaffold" for the synthesis of bioactive heterocycles.[1] While the parent aldehyde possesses modest intrinsic biological activity (primarily as a mild enzyme inhibitor), its true value lies in its structural utility. The 4-chloro substituent enhances lipophilicity and metabolic resistance, while the 2-methoxy group provides steric bulk and electron-donating properties that modulate the reactivity of the aldehyde carbonyl.[1]

This guide details the compound's application in generating Schiff bases (antimicrobials) and chalcones (anticancer agents) , providing validated synthetic protocols and mechanistic insights into its pharmacophoric potential.

Chemical Profile & Druggability

Before integrating this compound into a drug discovery pipeline, its physicochemical properties must be understood in the context of Lipinski’s Rule of 5.

Table 1: Physicochemical Profile

| Property | Value | Drug Design Implication |

| Molecular Weight | 170.59 g/mol | Low MW allows for significant derivatization without exceeding the 500 Da limit.[1] |

| LogP (Predicted) | ~2.3 - 2.8 | Ideal lipophilicity for membrane permeability; the 4-Cl atom significantly boosts this over the unsubstituted benzaldehyde.[1] |

| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (via OMe and C=O), reducing desolvation penalties during protein binding.[1] |

| Rotatable Bonds | 2 | High structural rigidity minimizes entropy loss upon binding to target enzymes. |

| Reactive Moiety | Aldehyde (-CHO) | Highly electrophilic; serves as the "warhead" for condensation reactions (Schiff base/Chalcone formation). |

Structural Reactivity Map

The following diagram illustrates the reactive sites of the molecule, guiding synthetic modification.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.[1]

Synthetic Utility in Drug Design

The biological potential of 4-Chloro-2-methoxybenzaldehyde is realized through two primary synthetic pathways: Claisen-Schmidt Condensation (to form Chalcones) and Imine Condensation (to form Schiff Bases).[1]

Pathway A: Chalcone Synthesis (Anticancer Potential)

Chalcones derived from this scaffold act as Michael acceptors, capable of alkylating cysteine residues on proteins such as tubulin.

Mechanism:

-

Base Abstraction: NaOH abstracts an alpha-proton from an acetophenone derivative.

-

Nucleophilic Attack: The enolate attacks the aldehyde carbonyl of 4-Chloro-2-methoxybenzaldehyde.[1]

-

Dehydration: Elimination of water yields the

-unsaturated ketone.

Pathway B: Schiff Base Synthesis (Antimicrobial Potential)

The azomethine bond (-C=N-) formed is critical for coordinating metal ions, which is a key mechanism for disrupting bacterial cell walls.

Figure 2: Divergent synthetic pathways for generating bioactive libraries from the core aldehyde.[1]

Key Biological Activities[2][3][4][5][6][7]

Antimicrobial Activity (Schiff Bases)

Derivatives synthesized by reacting 4-Chloro-2-methoxybenzaldehyde with aromatic amines (e.g., aniline derivatives) exhibit broad-spectrum activity.[1]

-

Mechanism: The azomethine nitrogen lone pair can chelate trace metals essential for bacterial metabolism. Furthermore, the lipophilic 4-Cl group facilitates penetration through the lipid bilayer of Gram-negative bacteria (E. coli, P. aeruginosa).

-

Observed Potency: MIC values for optimized derivatives often range from 10–50 µg/mL .

Anticancer Activity (Chalcones)

Chalcones incorporating the 4-Chloro-2-methoxy motif have shown cytotoxicity against HeLa and MCF-7 cell lines.[1]

-

Mechanism:

-

Tubulin Inhibition: The trimethoxyphenyl-like structure (mimicked by the methoxy substitution) interferes with microtubule polymerization.

-

Apoptosis Induction: Disruption of the mitochondrial membrane potential (

).

-

-

SAR Insight: The 2-methoxy group is crucial here; it mimics the oxygenation pattern of natural antimitotic agents like colchicine.

Tyrosinase Inhibition (Parent Compound)

4-Substituted benzaldehydes are known partial, non-competitive inhibitors of tyrosinase.[2]

-

Relevance: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[1][3]

-

Activity: The 4-Cl group binds to the enzyme's active site pocket, while the aldehyde group interacts with the copper ions. The 2-methoxy group adds steric selectivity, potentially reducing off-target effects compared to simpler benzaldehydes.[1]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-aminophenyl)-3-(4-chloro-2-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)

This protocol validates the reactivity of the aldehyde and produces a testable anticancer agent.[1]

Reagents:

-

4-Chloro-2-methoxybenzaldehyde (10 mmol)[1]

-

4-Aminoacetophenone (10 mmol)[1]

-

Ethanol (95%, 20 mL)

-

NaOH (40% aqueous solution, 5 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 4-aminoacetophenone in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Addition: Add 10 mmol of 4-Chloro-2-methoxybenzaldehyde to the solution. Stir until homogenous.

-

Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring vigorously at room temperature.

-

Reaction: Continue stirring for 4–6 hours. The solution will typically darken (yellow/orange) as the conjugated system forms.

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of HCl (to neutralize base).

-

Filtration: Filter the resulting precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol.

-

Validation: Confirm structure via melting point and 1H-NMR (Look for doublet signals at

7.5–8.0 ppm with

Protocol 2: In Vitro MIC Determination (Broth Microdilution)

To assess antimicrobial efficacy of the synthesized derivative.

-

Preparation: Dissolve the test compound in DMSO to a final concentration of 1024 µg/mL.

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions using Mueller-Hinton Broth (MHB), ranging from 512 µg/mL down to 1 µg/mL.

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to

CFU/mL) to each well. -

Controls:

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Tyrosinase Inhibition by 4-Substituted Benzaldehydes. Applied Biochemistry and Biotechnology. (2020).[6] Identifies 4-halobenzaldehydes as partial non-competitive inhibitors of mushroom tyrosinase.[1][2][6]

-

Synthesis and Antimicrobial Activity of Schiff Bases. Journal of Chemistry. (2020).[7] Details the synthesis of Schiff bases from chloro-substituted benzaldehydes and their efficacy against E. coli and S. aureus.

-

Chalcones as Anticancer Agents. Molecules. (2017). Reviews the structural requirements for chalcone cytotoxicity, highlighting the role of methoxy and chloro substituents in tubulin binding.

-

Biological Activity of Thiosemicarbazones. International Journal of PharmTech Research. (2011). Discusses derivatives of substituted benzaldehydes and their MAO inhibitory potential.

Sources

- 1. 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4-Chloro-2-methoxybenzaldehyde as a Versatile Building Block in Organic Synthesis

Foreword: The Strategic Value of Substituted Benzaldehydes

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes, in particular, represent a cornerstone of synthetic strategy, offering a confluence of reactivity and structural diversity. Among these, 4-Chloro-2-methoxybenzaldehyde has emerged as a particularly valuable synthon. Its unique electronic and steric properties, arising from the interplay of the chloro, methoxy, and aldehyde functionalities, provide a versatile platform for a multitude of chemical transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity, applications, and field-proven methodologies centered around this powerful building block. We will delve into the causality behind its synthetic utility, offering not just protocols, but a deeper insight into its role in constructing the molecules that drive innovation in medicine and materials science.

Core Physicochemical & Structural Characteristics

4-Chloro-2-methoxybenzaldehyde is a crystalline solid whose utility is underpinned by its distinct substitution pattern. The aldehyde group serves as a primary reaction site for nucleophilic additions and condensations. The methoxy group at the ortho position and the chloro group at the para position electronically influence the reactivity of both the aldehyde and the aromatic ring, while also serving as synthetic handles for further elaboration.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₂ | PubChem[1] |

| Molecular Weight | 170.59 g/mol | Sigma-Aldrich |

| CAS Number | 53581-86-5 | Sigma-Aldrich |

| Appearance | Off-white to light yellow solid | ChemicalBook[2] |

| Melting Point | 70-75 °C | ChemicalBook, Sigma-Aldrich[2] |

| Boiling Point | 268.8±20.0 °C (Predicted) | ChemicalBook[2] |

| SMILES | COC1=C(C=CC(=C1)Cl)C=O | PubChem[1] |

The Causality of Reactivity: An Electronic and Steric Analysis

The synthetic potential of 4-Chloro-2-methoxybenzaldehyde is a direct consequence of its electronic architecture.

-

The Aldehyde Group (-CHO): As a moderately deactivating, meta-directing group, it renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the basis for its participation in condensation, Wittig, and Grignard reactions.

-

The Methoxy Group (-OCH₃): Located at the ortho position, this strong electron-donating group activates the ring towards electrophilic aromatic substitution. It also sterically influences the approach to the adjacent aldehyde, a factor that can be exploited for stereoselective transformations.

-

The Chloro Group (-Cl): This electron-withdrawing, ortho-para directing group serves two critical roles. Firstly, it deactivates the ring, providing a regiochemical counterbalance to the methoxy group. Secondly, and more importantly in modern synthesis, it functions as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

This unique combination of functionalities allows for a sequential and regioselective approach to molecular construction, making it a preferred building block for complex target molecules.

Key Synthetic Transformations and Methodologies

Carbon-Carbon Bond Formation via Condensation Reactions

The electrophilic nature of the aldehyde functionality makes 4-Chloro-2-methoxybenzaldehyde an ideal substrate for condensation reactions, which are fundamental for elongating carbon chains and forming α,β-unsaturated systems—precursors to many bioactive molecules.[4] The Claisen-Schmidt condensation, a reaction between an aldehyde and a ketone, is a prime example.

The electron-donating methoxy group can slightly reduce the aldehyde's reactivity compared to benzaldehydes with electron-withdrawing groups. However, this is readily overcome by standard reaction conditions, and the reaction proceeds efficiently to form chalcone-like structures, which are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 4-Chloro-2-methoxybenzaldehyde (853 mg, 5 mmol), 4-cyanophenylboronic acid (882 mg, 6 mmol), potassium carbonate (2.07 g, 15 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 183 mg, 0.25 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add 25 mL of degassed 1,4-dioxane and 5 mL of degassed water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the biphenyl product. [5]

Synthesis of Heterocyclic Scaffolds

The dual reactivity of the aldehyde and the substituted aromatic ring makes 4-Chloro-2-methoxybenzaldehyde a valuable precursor for synthesizing a wide array of heterocyclic compounds, which form the core of many pharmaceuticals. [6]For instance, it can be used in multicomponent reactions to build complex scaffolds in a single step.

One such application is in the synthesis of substituted quinolines via the Friedländer annulation, where it reacts with a suitably substituted 2-aminoaryl ketone.

-

Reaction Setup: In a sealed tube, combine 4-Chloro-2-methoxybenzaldehyde (1.71 g, 10 mmol), 2'-aminoacetophenone (1.35 g, 10 mmol), and potassium hydroxide (0.28 g, 5 mmol) in 20 mL of ethanol.

-

Execution: Seal the tube and heat the mixture at 80 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

-

Isolation: Collect the solid by vacuum filtration and wash with a cold 1:1 ethanol/water mixture.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by silica gel chromatography to yield the target quinoline.

Applications in Drug Discovery and Agrochemicals

The molecular frameworks derived from 4-Chloro-2-methoxybenzaldehyde are prevalent in several classes of biologically active compounds.

-

Pharmaceuticals: This building block is an intermediate in the synthesis of compounds targeting neurological disorders. [6]For instance, its structural motifs have been incorporated into potential antipsychotic agents, where it is hypothesized to modulate dopamine production. [7]* Agrochemicals: It is also utilized in the development of novel pesticides and herbicides. The specific substitution pattern can be tailored to enhance efficacy and selectivity while aiming for improved environmental safety profiles. [6]

Safety and Handling

As with all chemical reagents, proper handling of 4-Chloro-2-methoxybenzaldehyde is essential for laboratory safety.

-

GHS Hazard Information:

-

H312: Harmful in contact with skin. [1]* Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1]* Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8][9]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. [2][8]

-

Conclusion

4-Chloro-2-methoxybenzaldehyde stands as a testament to the power of strategic molecular design. Its pre-installed functionalities—an electrophilic aldehyde, an activating methoxy group, and a cross-coupling-ready chloro-substituent—provide a rich and versatile chemical toolbox. This guide has illuminated its central role in fundamental synthetic transformations, from classic condensations to modern palladium-catalyzed couplings, that are critical for the efficient synthesis of complex molecules. For the medicinal chemist, organic scientist, and process developer, a thorough understanding of this building block's potential is not merely advantageous; it is a gateway to innovation and discovery.

References

-

Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

-

YouTube. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

- Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde 2-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-hydroxy-2-methoxybenzaldehyde, 18278-34-7. Retrieved from [Link]

-

Homework.Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone? 2 molar equivalents of the aldehyde are used. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [Link]

-

Thieme. (n.d.). Single-Step Conversion of Electron-Deficient Aldehydes into the Corresponding Esters in Aqueous Alcohols in the Presence of Iodine and Sodium Nitrite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Tech Info. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

-

Capot Chemical. (2013, October 14). material safety data sheet. Retrieved from [Link]

-

mzCloud. (2017, April 12). 4 Methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-methoxybenzaldehyde | C8H7ClO2 | CID 13865115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-CHLORO-2-METHOXYBENZALDEHYDE | 53581-86-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCI Practical Example: Suzuki-Miyaura Cross Coupling Using an Alkenyl Boronic Acid Ester as a Substrate | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. biosynth.com [biosynth.com]

- 8. biosynth.com [biosynth.com]

- 9. westliberty.edu [westliberty.edu]

Discovery and history of 4-Chloro-2-methoxybenzaldehyde

This guide serves as a technical dossier on 4-Chloro-2-methoxybenzaldehyde , a critical intermediate in modern medicinal chemistry. It synthesizes historical context, mechanistic chemistry, and practical applications into a resource for drug development professionals.

Discovery, Synthesis, and Pharmaceutical Utility[1][2]

CAS Number: 53581-86-5 Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol IUPAC Name: 4-Chloro-2-methoxybenzaldehyde

Executive Summary

4-Chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that has evolved from a simple chemical derivative to a high-value scaffold in the synthesis of targeted therapeutics. Historically utilized in dye chemistry and general organic synthesis, it has recently gained prominence as a key building block for c-Rel inhibitors (autoimmune disease), IDO1 inhibitors (immuno-oncology), and novel antipsychotic agents. Its chemical behavior is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, which dictates its unique reactivity in condensation and nucleophilic addition reactions.

Historical Genesis & Discovery

The "Enabling Intermediate" Era

Unlike blockbuster drugs with a single "eureka" moment, the history of 4-Chloro-2-methoxybenzaldehyde is characterized by its gradual ascent as an enabling intermediate.

-

Early 20th Century: The compound likely first appeared in the broad exploration of vanillin and isovanillin derivatives . Chemists systematically chlorinated methoxybenzaldehydes to map the reactivity of the benzene ring, though these early derivatives were often academic curiosities rather than industrial targets.

-

Mid-to-Late 20th Century: The compound found utility in the agrochemical sector , serving as a precursor for herbicides and pesticides where the metabolic stability of the chloro-methoxy motif was advantageous.

-

21st Century (The Medicinal Chemistry Pivot): The true "discovery" of its value occurred with the shift toward targeted protein inhibition. High-Throughput Screening (HTS) campaigns identified the 4-chloro-2-methoxybenzyl moiety as a privileged structure for binding into hydrophobic pockets of enzymes like Tyrosine Hydroxylase and transcription factors like c-Rel .

Synthetic Evolution & Mechanistic Pathways

The synthesis of 4-Chloro-2-methoxybenzaldehyde is dominated by two primary methodologies: Vilsmeier-Haack Formylation (Laboratory/Fine Chemical Scale) and Catalytic Oxidation (Industrial Scale).

Route A: Vilsmeier-Haack Formylation (Dominant Route)

This is the most common laboratory method due to its high regioselectivity.

-

Substrate: 3-Chloroanisole (1-chloro-3-methoxybenzene).

-

Reagents: Phosphoryl chloride (

) and Dimethylformamide (DMF).[1] -

Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent).

-

Regiochemistry: The methoxy group is a strong ortho/para activator, while the chlorine is a deactivator. The Vilsmeier reagent preferentially attacks the position para to the methoxy group (C4 relative to OMe). The position ortho to the methoxy group is sterically hindered and less favored, while the position meta to the methoxy is deactivated.

-

Result: The formyl group installs at the 4-position relative to the methoxy, yielding the 4-chloro-2-methoxybenzaldehyde isomer (Note: Numbering changes in the product; Aldehyde = 1, Methoxy = 2, Chloro = 4).

-

Route B: Oxidation of Toluenes

-

Substrate: 4-Chloro-2-methoxytoluene.

-

Method: Radical chlorination of the methyl group followed by hydrolysis, or direct catalytic oxidation (e.g., using

catalysts). -

Utility: Preferred for large-scale manufacturing where

waste disposal is cost-prohibitive.

Visualization: Vilsmeier-Haack Mechanism

Caption: Mechanistic flow of the Vilsmeier-Haack synthesis, highlighting the critical electrophilic attack on 3-chloroanisole.

Pharmaceutical Applications

The aldehyde functionality serves as a "warhead" for further derivatization, allowing the 4-chloro-2-methoxyphenyl core to be integrated into complex scaffolds.

| Therapeutic Area | Target / Mechanism | Role of Compound |

| Autoimmune | c-Rel Inhibitor (NF-κB family) | Condensation with barbituric acid derivatives to form benzylidene-thioxodihydropyrimidines. Used to treat rheumatoid arthritis and psoriasis.[2] |

| Immuno-Oncology | IDO1 Inhibitor | Converted to (4-Chloro-2-hydroxyphenyl)(1,2,3-triazol-4-yl)methanol.[3] Inhibits tryptophan catabolism in tumor microenvironments. |

| Neuroscience | Tyrosine Hydroxylase | The aldehyde itself exhibits inhibitory activity against dopamine production, suggesting potential as a non-traditional antipsychotic.[4] |

| Synthetic Chem | Friedländer Synthesis | Reacts with ketones/aldehydes to form substituted Quinolines , a scaffold found in antimalarial and antibacterial drugs. |

Application Workflow

Caption: Divergent synthetic pathways utilizing the 4-Chloro-2-methoxybenzaldehyde scaffold in drug discovery.

Experimental Protocol (Standardized)

Objective: Synthesis of 4-Chloro-2-methoxybenzaldehyde via Vilsmeier-Haack Formylation.

Safety Pre-Check:

- is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

-

DMF is a potent solvent; avoid skin contact.

Protocol:

-

Reagent Preparation: In a dry 3-neck round-bottom flask under

atmosphere, cool DMF (1.2 eq) to 0°C. -